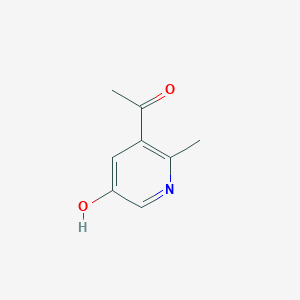
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxy group at the 5th position and a methyl group at the 2nd position of the pyridine ring, along with an ethanone group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of lithiated pyridine derivatives followed by reduction and rearrangement reactions. The key steps include:
Alkylation: Introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.
Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to generate a benzyl-protected piperidine intermediate.
Deprotection and Amide Formation: Deprotection of the intermediate and formation of the final product through amide formation.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxy group.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amines and thiols derivatives.
Scientific Research Applications
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(5-Hydroxy-2-methylpyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone: Similar structure but different position of the hydroxy and methyl groups.
1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone: Contains a methoxy group instead of a methyl group.
Uniqueness: The unique positioning of the hydroxy and methyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(5-hydroxy-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-8(6(2)10)3-7(11)4-9-5/h3-4,11H,1-2H3 |
InChI Key |
GYMPFNZLGNATHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


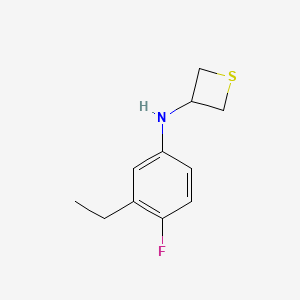
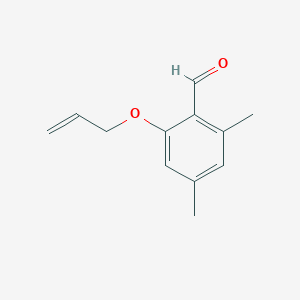
![4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12988028.png)

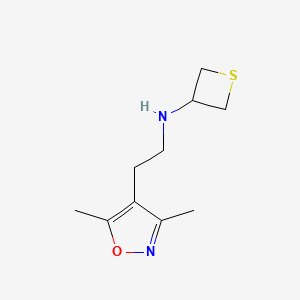
![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)
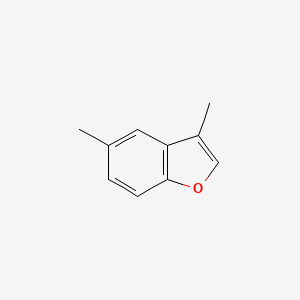
![tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate](/img/structure/B12988060.png)
![2-Amino-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B12988066.png)
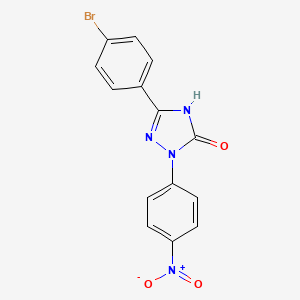
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
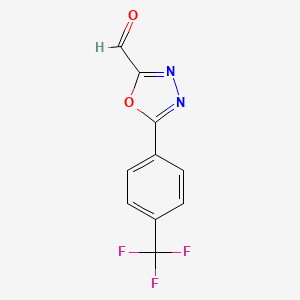
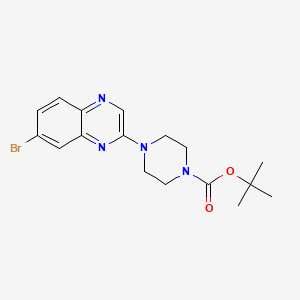
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
